Carbamic acid, (2-methylphenyl)-, methyl ester

説明

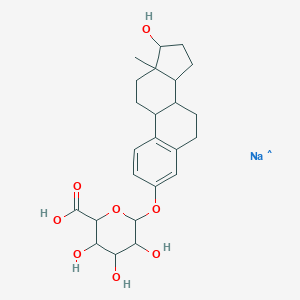

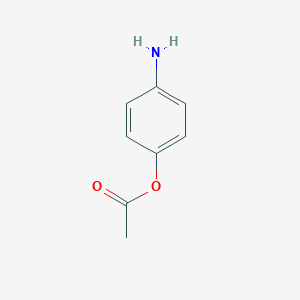

“Carbamic acid, (2-methylphenyl)-, methyl ester” is a chemical compound with the molecular formula C9H11NO2 . It is also known by other names such as “Methyl N- (o-tolyl)carbamate”, “Carbanilic acid, o-methyl-, methyl ester”, and "Methyl o-tolylcarbamate" .

Molecular Structure Analysis

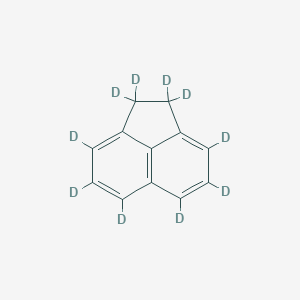

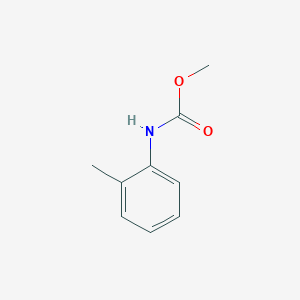

The molecular structure of “Carbamic acid, (2-methylphenyl)-, methyl ester” consists of a carbamate group (NHCOO) attached to a methyl group and a 2-methylphenyl group . The InChI representation of its structure is InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11) .

Physical And Chemical Properties Analysis

“Carbamic acid, (2-methylphenyl)-, methyl ester” has a molecular weight of 165.19 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . Its XLogP3 is 1.7, which is a measure of its lipophilicity . Its exact mass and monoisotopic mass are both 165.078978594 g/mol . Its topological polar surface area is 38.3 Ų . It has 12 heavy atoms .

科学的研究の応用

Pharmacological Action : Carbamic esters of phenols containing a basic substituent, including methylphenyl-carbamic esters, have been examined for physostigmine-like action. These compounds have shown potential in stimulating intestinal peristalsis and miotic activity (Aeschlimann & Reinert, 1931).

Synthesis of Dihydropyrimidones : Carbamic acid, 2-propen--1-yl ester, and similar compounds have been used in the enantioselective preparation of dihydropyrimidones, which are important in the synthesis of chiral compounds (Goss et al., 2009).

Palladium-Catalyzed Amination : Carbamic acid 2-trimethylsilylethyl ester serves as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides, useful in preparing anilines with sensitive functional groups (Mullick et al., 2010).

Agricultural Chemical Agents : Derivatives of carbamic acid, including aryl esters of N-methylcarbamic acid, are used as insecticides, herbicides, and fungicides. Their biological activity is closely related to their chemical structure (Melnikov, 1971).

Synthesis of Tolylenediisocyanate : Carbamic acid esters (carbamates) have been prepared by alkoxycarbonylation of tolylenediamine, leading to the development of a phosgene-free synthesis process for tolylenediisocyanate (Aso & Baba, 2003).

Lipolytic Enzyme Inhibition : n-Butyl carbamic acid methyl ester, a related compound, inhibits canine liver and kidney lipases, which has implications in metabolic studies and potentially in therapeutic applications (Wallach & Ko, 1963).

Medicinal Chemistry : Carbamic acid esters have been explored in the synthesis of compounds for treating Alzheimer's disease, showcasing their role in the development of neuroprotective drugs (Ciszewska et al., 1997).

NAAA Inhibitors : Carbamic acid esters have been studied as inhibitors of the N-acylethanolamine acid amidase (NAAA), with implications in pain and inflammation treatment. Structure-activity relationships and 3D QSAR studies have been conducted to optimize these compounds (Ponzano et al., 2014).

Acetylcholinesterase Inhibitors : Certain carbamic acid esters, such as those of quinolin-6-ol, have been explored as novel inhibitors of acetylcholinesterase, with potential applications in treating Alzheimer's disease (Decker, 2007).

Theoretical Studies : Theoretical studies of various carbamic acid esters, such as [1H-imidazol-2-yl-]methyl ester, have been conducted to understand their tautomers, conformers, and thermal decomposition processes (Manna et al., 1992).

特性

IUPAC Name |

methyl N-(2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDBQTJXMGFFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879510 | |

| Record name | CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, (2-methylphenyl)-, methyl ester | |

CAS RN |

14983-92-7 | |

| Record name | CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)